Bis(ethoxymethyl) propanedioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
67508-76-3 |
|---|---|
Molecular Formula |
C9H16O6 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
bis(ethoxymethyl) propanedioate |
InChI |
InChI=1S/C9H16O6/c1-3-12-6-14-8(10)5-9(11)15-7-13-4-2/h3-7H2,1-2H3 |
InChI Key |
IYKOMKANQMPKHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC(=O)CC(=O)OCOCC |
Origin of Product |
United States |
Synthetic Methodologies for Bis Ethoxymethyl Propanedioate
Classic Malonic Ester Synthesis and Adaptations for Ethoxymethylation
The traditional approach to synthesizing derivatives of malonic acid, known as the malonic ester synthesis, serves as the foundational framework for producing bis(ethoxymethyl) propanedioate. This method hinges on the remarkable acidity of the α-hydrogens of the methylene (B1212753) group situated between the two carbonyl functionalities, which facilitates their removal and subsequent alkylation. wikipedia.orgmasterorganicchemistry.comlibretexts.org
Alkylation Strategies for Propanedioate Core Functionalization
The core of the malonic ester synthesis lies in the alkylation of the enolate generated from a propanedioate, typically diethyl malonate. The relatively high acidity of the α-hydrogens (pKa ≈ 13 in DMSO) allows for deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. masterorganicchemistry.com This nucleophilic enolate can then react with an appropriate electrophile, such as an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond. masterorganicchemistry.comresearchgate.net
A significant feature of the malonic ester synthesis is the potential for dialkylation. wikipedia.org Since the monoalkylated product still possesses one acidic α-hydrogen, a second deprotonation and subsequent alkylation can be performed to introduce a second substituent. This sequential alkylation is crucial for the synthesis of symmetrically or asymmetrically disubstituted malonic esters.
Table 1: Key Steps in Malonic Ester Synthesis
| Step | Description | Key Reagents |
|---|---|---|
| Deprotonation | Formation of a resonance-stabilized enolate from the malonic ester. | Base (e.g., Sodium Ethoxide) |
| Alkylation | Nucleophilic attack of the enolate on an alkyl halide via an SN2 mechanism. | Alkyl Halide (R-X) |
| (Optional) Second Alkylation | Repetition of deprotonation and alkylation to introduce a second substituent. | Base, Second Alkyl Halide (R'-X) |
| Hydrolysis and Decarboxylation | Conversion of the ester groups to carboxylic acids, followed by loss of CO2 upon heating to yield a substituted acetic acid. | Aqueous Acid (e.g., HCl) and Heat |
Ethereal Linkage Formation through Ethoxymethylation Techniques
The introduction of ethoxymethyl groups to the propanedioate core to form this compound involves the formation of an ether linkage. A plausible and widely applicable method for this transformation is the Williamson ether synthesis. gordon.eduyoutube.comwikipedia.orgbyjus.commasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, the enolate of diethyl malonate would act as the nucleophile, attacking an ethoxymethylating agent.
A suitable electrophile for this purpose is chloromethyl ethyl ether (CH₃CH₂OCH₂Cl). The reaction would proceed via an SN2 mechanism, where the malonate enolate displaces the chloride from chloromethyl ethyl ether. To achieve the "bis" substitution, this process would be carried out sequentially, with the introduction of the first ethoxymethyl group followed by a second deprotonation and subsequent reaction with another equivalent of chloromethyl ethyl ether.
First Ethoxymethylation: Reaction of diethyl malonate with one equivalent of a base (e.g., sodium ethoxide) to form the enolate, followed by the addition of one equivalent of chloromethyl ethyl ether.
Second Ethoxymethylation: Deprotonation of the resulting mono(ethoxymethyl)propanedioate with a second equivalent of base, followed by reaction with a second equivalent of chloromethyl ethyl ether.
An alternative approach could involve the reaction of diethyl malonate with β-chloroethyl vinyl ether, which has been shown to alkylate malonic esters. osti.gov However, subsequent transformations would be necessary to arrive at the desired ethoxymethyl structure.
Advanced Synthetic Routes to this compound Congeners
Modern synthetic chemistry offers more sophisticated methods to control the stereochemical outcome of reactions and to construct complex molecules in a more efficient manner. These advanced routes can be adapted to produce chiral or structurally diverse congeners of this compound.
Stereoselective and Enantioselective Approaches
The synthesis of chiral malonates, particularly those with a quaternary stereocenter, is a significant area of research. Enantioselective alkylation of malonates can be achieved using phase-transfer catalysis (PTC) with chiral catalysts. nih.govnih.govfrontiersin.org This methodology allows for the asymmetric α-alkylation of malonate derivatives, leading to products with high enantiomeric excess. nih.govnih.govfrontiersin.org
For the synthesis of chiral congeners of this compound, one could envision a strategy involving the enantioselective introduction of the first ethoxymethyl group using a chiral phase-transfer catalyst. Subsequent alkylation with a different group would lead to a chiral, asymmetrically disubstituted malonate. Highly stereoselective Michael addition reactions to α,β-unsaturated malonate esters also present a pathway to enantioenriched products. manchester.ac.uk
Multi-component Reaction Strategies
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the formation of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and reducing waste. rsc.orgnih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct related, highly functionalized malonate derivatives. For instance, MCRs have been utilized to create bis-spirocyclohexane skeletons and other complex heterocyclic systems incorporating a malonate fragment. nih.gov It is conceivable that novel MCRs could be designed to incorporate ethoxymethyl-containing building blocks to generate analogues of this compound in a convergent and atom-economical fashion.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. maynoothuniversity.ieresearchgate.net In the context of synthesizing this compound, several green chemistry principles can be applied.
The use of safer solvents is a key consideration. While traditional organic solvents are often employed, research into greener alternatives is ongoing. researchgate.net Furthermore, the development of catalytic processes is central to green chemistry. For instance, the use of recyclable heterogeneous catalysts, such as palladium nanoparticles for C-O bond formation, offers a more sustainable approach compared to stoichiometric reagents. rsc.org
Solvent-free reaction conditions, such as those achievable through ball-milling, represent another green methodology that can be applied to C-C bond-forming reactions involving malonates. researchgate.net Additionally, the use of microwave irradiation can significantly reduce reaction times and energy consumption in the synthesis of bis-functionalized aromatic compounds. mdpi.com The application of enzymatic catalysis, for example, using lipases for the synthesis of malonate-based polyesters, also presents an environmentally benign alternative to traditional chemical catalysts. maynoothuniversity.ie
Table 2: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Potential Application in Synthesis |
|---|---|
| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water or bio-derived solvents where feasible. researchgate.net |
| Catalysis | Employing recyclable heterogeneous or enzymatic catalysts to minimize waste and improve efficiency. maynoothuniversity.iersc.org |
| Energy Efficiency | Utilizing microwave irradiation or ball-milling to reduce reaction times and energy consumption. researchgate.netmdpi.com |
| Atom Economy | Designing multi-component reactions to maximize the incorporation of starting materials into the final product. rsc.orgnih.gov |
Solvent-Free and Aqueous Medium Protocols
The development of synthetic routes that minimize or eliminate the use of volatile organic solvents is a primary goal in green chemistry. For the synthesis of esters like this compound, solvent-free and aqueous-based systems offer significant advantages in terms of reduced pollution, lower costs, and improved safety.
Another potential route is the transesterification of a simpler malonate ester, such as dimethyl or diethyl malonate, with ethoxymethanol (B161747) under solvent-free conditions. This reaction would likely require a catalyst to proceed at a reasonable rate and to drive the equilibrium towards the desired product by removing the alcohol byproduct.
Biocatalytic and Heterogeneous Catalysis in Ethoxymethylation
Biocatalysis and heterogeneous catalysis are powerful tools for developing sustainable chemical processes. These methods often provide high selectivity, mild reaction conditions, and the ability to reuse the catalyst, all of which are key tenets of green chemistry.
Biocatalysis:
The use of enzymes, particularly lipases, for ester synthesis is a well-established green methodology. nih.gov Lipases can operate in non-conventional media, including solvent-free systems, and often exhibit high chemo-, regio-, and enantioselectivity. nih.govnih.gov A potential biocatalytic route to this compound could involve the lipase-catalyzed esterification of malonic acid with ethoxymethanol. Alternatively, a lipase (B570770) could catalyze the transesterification of a dialkyl malonate with ethoxymethanol. nih.gov
The selection of the appropriate lipase and the optimization of reaction parameters such as temperature, water activity, and substrate ratio would be crucial for achieving high yields. Immobilization of the lipase can further enhance its stability and facilitate its recovery and reuse, making the process more economically viable. nih.govnih.gov
Heterogeneous Catalysis:
Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation from the reaction mixture and potential for continuous processing. nih.govyoutube.com For the synthesis of this compound, a solid acid catalyst could be employed for the esterification of malonic acid or the transesterification of a dialkyl malonate. nih.gov Materials such as zeolites, sulfated zirconia, or functionalized resins could potentially catalyze this transformation. nih.gov
Another approach could be the etherification of diethyl bis(hydroxymethyl)malonate with an ethylating agent using a heterogeneous catalyst. The synthesis of the bis(hydroxymethyl) intermediate from diethyl malonate and formaldehyde (B43269) is a known process. orgsyn.orggoogle.com Subsequent etherification would complete the synthesis of the target molecule.
The development of efficient heterogeneous catalysts for these transformations would require careful design to ensure high activity, selectivity, and stability under the reaction conditions.
| Catalyst Type | Potential Reaction | Advantages | Key Research Findings (General) |
| Lipase (Biocatalyst) | Esterification of malonic acid with ethoxymethanol; Transesterification of dialkyl malonate. | High selectivity, mild conditions, biodegradable. nih.govnih.gov | Lipases are effective for synthesizing various esters in solvent-free media, with immobilization enhancing reusability. nih.govnih.gov |
| Solid Acid Catalyst | Esterification of malonic acid; Transesterification of dialkyl malonate. | Ease of separation, reusability, potential for continuous flow. nih.gov | Biomass-derived sulfonated carbons have shown promise in acid-catalyzed reactions like acetalization. nih.gov |
Table 1: Potential Catalytic Approaches for the Synthesis of this compound
Mechanistic Investigations of Reactions Involving Bis Ethoxymethyl Propanedioate
Role of Ethoxymethyl Groups in Reaction Selectivity and Reactivity
The ethoxymethyl groups of bis(ethoxymethyl) propanedioate, while not directly participating in the bond-forming events at the α-carbon, exert a significant influence on the course and outcome of the reactions.
Steric and Electronic Effects on Reaction Kinetics
The steric bulk of the ethoxymethyl groups can influence the rate of reaction. While not exceptionally large, they can create a more hindered environment around the reactive center compared to simpler alkyl esters like diethyl malonate. This steric hindrance can affect the approach of both the base for deprotonation and the electrophile for the subsequent C-C bond formation.
Electronically, the ether oxygen atoms within the ethoxymethyl groups can have subtle effects. While the primary electronic influence comes from the carbonyl groups, the oxygen atoms in the ester side chains can potentially influence the electron density at the carbonyl carbons and, by extension, the acidity of the α-protons.
Influence on Regioselectivity and Diastereoselectivity
In reactions where multiple reactive sites are available on the electrophile, the nature of the ester group can influence regioselectivity. The steric and electronic properties of the ethoxymethyl groups can modulate the interaction between the nucleophilic enolate and the electrophile, potentially favoring one reaction site over another. For instance, in reactions with unsymmetrical electrophiles, the size of the ester group can play a role in directing the attack of the enolate.
Utility of Bis Ethoxymethyl Propanedioate in Advanced Organic Synthesis
Bis(ethoxymethyl) Propanedioate as a C3 Synthon in Annulation Reactions
Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are fundamental in the construction of complex cyclic systems. Malonates are frequently used as C3 synthons in these processes.
Cycloaddition and Cyclocondensation Pathways
Cycloaddition and cyclocondensation reactions represent key strategies for the synthesis of various carbocyclic and heterocyclic frameworks. While malonate derivatives such as diethyl malonate are staple reagents in these pathways, specific examples detailing the use of this compound in cycloaddition or cyclocondensation reactions are not prominently featured in current chemical literature. The reactivity of malonates in these transformations is well-established, often involving their conversion into more reactive species or their reaction with dinucleophiles to form six-membered rings. nih.govmdpi.com
Construction of Carbon-Rich Architectures
The synthesis of carbon-rich molecules is a significant area of research with applications in materials science and nanotechnology. Although the three-carbon backbone of malonates makes them attractive building blocks for such structures, specific studies employing this compound for the construction of complex, carbon-rich architectures are not readily found in published research.
Applications in Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is of paramount importance in medicinal chemistry and drug discovery, as these scaffolds are present in a vast number of pharmaceuticals. nih.gov
Formation of Nitrogen-Containing Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines)
Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocycles with significant biological activities. Their synthesis often involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds. While numerous methods exist for the synthesis of these heterocycles, and malonate esters are key reagents, the specific use of this compound in these syntheses is not explicitly documented in the available literature. Research in this area continues to explore various derivatives to optimize reaction conditions and yields.
Synthesis of Oxygen-Containing Heterocycles (e.g., Dioxanes)
Oxygen-containing heterocycles like dioxanes are important structural motifs in natural products and synthetic molecules. The synthesis of these compounds can be achieved through various routes, including the cyclization of diols or the reaction of epoxides with carbonyl compounds. Despite the potential of the hydroxymethyl groups in the parent structure of some malonates to participate in such cyclizations, there is a lack of specific reports on the application of this compound for the synthesis of dioxanes.
Bis-heteroaryl Linkages and Related Architectures
Molecules containing bis-heteroaryl linkages are of great interest due to their unique electronic and biological properties. Various cross-coupling and condensation strategies are employed for their synthesis. While malonate-derived synthons could potentially be used to link heterocyclic rings, there is no clear evidence in the scientific literature of this compound being utilized for the creation of bis-heteroaryl architectures.
Functional Group Transformations and Derivatization
The synthetic versatility of this compound extends to a variety of functional group transformations and derivatizations centered on its propanedioate core. These manipulations allow for the strategic unmasking or conversion of the ester functionalities, as well as reactions at the central carbon atom, providing access to a diverse array of molecular architectures.
Selective Hydrolysis and Decarboxylation Strategies
The ethoxymethyl ester groups of this compound offer a nuanced reactivity profile that can be exploited for selective transformations. While specific literature on the hydrolysis of this compound is not abundant, the principles of selective hydrolysis of symmetric diesters provide a strong framework for predicting its behavior.
Selective Monohydrolysis:
The selective hydrolysis of one of the two ester groups in a symmetric diester like this compound is a challenging yet valuable transformation, yielding a malonic acid half-ester. Research on other dialkyl malonates has shown that this can be achieved with high efficiency under carefully controlled conditions. researchgate.netdatapdf.com A common strategy involves using a limited amount of a base, such as potassium hydroxide (B78521) (KOH), in a mixed solvent system, often at low temperatures to prevent complete hydrolysis and subsequent decarboxylation. researchgate.netorganic-chemistry.org For instance, the use of 0.8-1.2 equivalents of aqueous KOH in a cosolvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) at 0°C has been reported to be effective for the monohydrolysis of various dialkyl malonates. researchgate.net The hydrophobicity of the ester group can influence the selectivity of this reaction. researchgate.net
It is reasonable to extrapolate that this compound would undergo selective monohydrolysis under similar conditions to yield (ethoxymethyl)malonic acid. The reaction would proceed as follows:
Reactant: this compound
Reagent: 1.0 eq. KOH (aq)
Solvent: THF/H₂O
Temperature: 0 °C
Product: Potassium (ethoxymethyl)propanoate
The resulting malonic acid half-ester is a key intermediate for further synthetic modifications.
Decarboxylation Strategies:
Subsequent decarboxylation of the malonic acid half-ester derived from this compound can be accomplished through several methods. Heating the malonic acid derivative, often in the presence of an acid or a high-boiling point solvent, typically leads to the loss of carbon dioxide to furnish the corresponding carboxylic acid. masterorganicchemistry.com The mechanism proceeds through a cyclic transition state. masterorganicchemistry.com
Recent advancements have introduced milder decarboxylation methods. For example, photoredox catalysis has been employed for the hydrodecarboxylation of malonic acid derivatives under neutral conditions. organic-chemistry.orgorganic-chemistry.org This approach often utilizes an acridinium (B8443388) photooxidant in the presence of a hydrogen atom donor. organic-chemistry.orgorganic-chemistry.org Another mild method involves the use of N,N'-carbonyldiimidazole (CDI) at room temperature, which generates a reactive intermediate that can be subsequently treated with a nucleophile. organic-chemistry.org
The choice of decarboxylation strategy can be critical for preserving other sensitive functional groups within the molecule.
Table 1: Illustrative Conditions for Selective Monohydrolysis of Symmetric Malonate Esters
| Malonate Ester | Base (eq.) | Solvent | Temperature (°C) | Yield of Half-Ester (%) | Reference |
| Diethyl Malonate | KOH (1.0) | THF/H₂O | 0 | 95 | organic-chemistry.org |
| Dibenzyl Malonate | KOH (1.0) | THF/H₂O | 0 | 98 | organic-chemistry.org |
| Di-tert-butyl Malonate | KOH (1.2) | Acetonitrile/H₂O | 0 | 85 | researchgate.net |
This table presents data for analogous symmetric malonate esters to illustrate the general conditions and expected outcomes for the selective monohydrolysis of this compound.
Reductive and Oxidative Manipulations of the Propanedioate Core
The propanedioate core of this compound is amenable to both reductive and oxidative transformations, further expanding its synthetic utility.
Reductive Manipulations:
The reduction of the ester functionalities of the propanedioate core can lead to valuable 1,3-diols. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters, they are often unselective. Milder and more selective reducing agents are therefore of significant interest.
A notable development is the use of sodium borohydride (B1222165) (NaBH₄) in combination with bromine (Br₂) to generate borane-dimethoxyethane in situ. This reagent system has been shown to efficiently reduce a wide range of malonate derivatives to their corresponding 1,3-diols in high yields and under mild conditions. researchgate.net This method presents a significant improvement over harsher reduction protocols. It is anticipated that this compound would be readily reduced by this system to afford 2-(ethoxymethyl)propane-1,3-diol.
Oxidative Manipulations:
The propanedioate core can also undergo oxidative transformations. While direct oxidation of the methylene (B1212753) group can be challenging, oxidative cleavage of the ester groups or oxidative functionalization following hydrolysis and decarboxylation are more common strategies.
For instance, after selective monohydrolysis and decarboxylation to an ethoxymethyl-protected acetic acid derivative, the resulting molecule can be subjected to oxidative protocols. An emerging area is the use of copper-catalyzed aerobic oxidative coupling reactions. organic-chemistry.orgnih.gov These methods allow for the α-arylation of malonate half-esters under ambient conditions, a process inspired by polyketide biosynthesis. organic-chemistry.orgnih.gov This strategy provides a powerful tool for the formation of carbon-carbon bonds at the α-position.
Furthermore, cytochrome P-450 has been shown to catalyze the oxidative cleavage of carboxylic acid esters to their corresponding carboxylic acids, which could be a potential, albeit specialized, method for deprotection. nih.gov
Table 2: Illustrative Reductive and Oxidative Transformations of Malonate Derivatives
| Transformation | Substrate Type | Reagents/Catalyst | Product Type | Key Features | Reference(s) |
| Reduction | Dialkyl Malonate | NaBH₄/Br₂ | 1,3-Diol | Mild conditions, high yields | researchgate.net |
| Oxidative Arylation | Malonate Half-Ester | Cu(OTf)₂, Arylboron Nucleophile, Air | α-Aryl Acetate Derivative | Ambient conditions, broad functional group tolerance | organic-chemistry.orgnih.gov |
This table provides examples of reductive and oxidative manipulations applicable to the propanedioate core, suggesting potential transformations for derivatives of this compound.
Catalytic Aspects in Bis Ethoxymethyl Propanedioate Chemistry
Organocatalysis in Reactions with Propanedioate Derivatives
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. For propanedioate derivatives, organocatalysts are instrumental in facilitating reactions that form carbon-carbon bonds with high stereocontrol.
Proline and its derivatives are among the most successful organocatalysts, often activating carbonyl compounds by forming a more nucleophilic enamine intermediate. nih.gov This strategy is central to reactions like the aldol (B89426) reaction. nih.gov For instance, proline-catalyzed intermolecular aldol reactions can proceed with high yields and enantioselectivities. nih.gov The mechanism is believed to involve a Zimmerman-Traxler-like transition state where the catalyst's carboxylic acid group aids in proton transfer to the developing alkoxide. nih.gov
Beyond proline, other organocatalytic systems have been developed. The combination of different organocatalysts can lead to synergistic effects, enabling complex transformations. mdpi.com For example, a primary amine catalyst can condense with one reactant while a secondary amine catalyst (like a proline derivative) activates another, bringing them together for a selective reaction. mdpi.com Research has also explored catalysts prepared from molecules like (S)-pyrrolidine-3-carboxylic acid for high-yielding nitro-Michael reactions of aldehydes. rsc.orgst-andrews.ac.uk These organocatalytic approaches are fundamental in generating chiral building blocks from substrates like propanedioates.
Table 1: Examples of Organocatalyzed Reactions for Propanedioate Precursors/Derivatives
| Catalyst Type | Example Reaction | Mechanistic Role | Ref |
| Proline & Derivatives | Asymmetric Aldol Reaction | Forms enamine intermediate to enhance nucleophilicity | nih.gov |
| Proline Amides | Intermolecular Aldol Reaction | Acts as a more active and stereoselective catalyst than proline | nih.gov |
| Primary Amino Acids | Intermolecular Aldol Reaction | Catalyzes reaction between ketones and aldehydes | nih.gov |
| N-Methylimidazole | Three-component synthesis | Forms zwitterionic intermediate for reaction with enamine-ester | nih.gov |
| Amine-Thiourea | Asymmetric Michael Addition | Bifunctional activation | st-andrews.ac.uk |
Transition-Metal Catalysis for Transformations of Bis(ethoxymethyl) Propanedioate
Transition metals offer a diverse and powerful toolkit for activating and transforming propanedioate esters. Their ability to cycle through multiple oxidation states and coordinate with organic molecules enables a wide array of reactions, including cross-coupling, reduction, and allylation.
Palladium catalysis is particularly prominent in the functionalization of malonic esters, the parent class of this compound. Palladium complexes are highly effective in catalyzing the α-arylation of malonates, forming a carbon-carbon bond between the propanedioate backbone and an aromatic ring. These reactions typically involve the coupling of an aryl bromide or chloride with the enolate of the malonic ester. nih.govacs.org The choice of ligand is crucial for the reaction's success. Sterically hindered phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), have been shown to be effective, promoting the reaction of both electron-rich and electron-poor aryl halides with various malonates, including diethyl malonate and di-tert-butyl malonate. nih.govacs.org
Another significant palladium-catalyzed transformation is the decarboxylation-allylation of allylic esters of malonic acids. nih.govacs.org In this process, a palladium(0) complex catalyzes the decarboxylation of the ester, generating a palladium enolate intermediate. This intermediate can then undergo several subsequent reactions, including reductive elimination to form α-allyl ketones or hydrogenolysis to yield ketones. nih.gov These processes provide neutral-condition pathways to functionalized ketone products. nih.gov
Table 2: Palladium-Catalyzed Reactions of Malonate Derivatives
| Reaction Type | Catalyst System | Substrates | Products | Ref |
| α-Arylation | Pd catalyst with P(t-Bu)₃ or ferrocenyl-dialkylphosphine ligands | Aryl bromides/chlorides, Diethyl malonate, Di-tert-butyl malonate | α-Aryl malonates | nih.govacs.org |
| Decarboxylation-Allylation | Pd(0) complex | Allylic β-keto esters, Allylic malonates | α-Allyl ketones, α,β-Unsaturated ketones | nih.gov |
| Decarboxylation-Hydrogenolysis | Pd(0) complex with formic acid/triethylamine | Allyl β-keto esters, Allyl malonates | Ketones | nih.gov |
Zinc-Catalyzed Asymmetric Reductions of Malonic Esters
The desymmetrization of disubstituted malonic esters is a powerful strategy for creating chiral molecules with quaternary stereocenters. acs.orgnih.gov Zinc-based catalysts have emerged as highly effective systems for this purpose, particularly in asymmetric hydrosilylation reactions. researchgate.nethku.hk
Researchers have developed dinuclear zinc complexes featuring pipecolinol-derived tetradentate ligands that can selectively reduce one of the two ester groups in a malonate substrate. researchgate.nethku.hk This asymmetric reduction is highly enantioselective and chemoselective, yielding valuable α-quaternary β-hydroxyesters. researchgate.nethku.hk The reaction provides a robust alternative to enzymatic hydrolysis methods for accessing these chiral building blocks. hku.hk
Further refinement of this method has enabled the partial reduction of malonic esters to yield aldehydes as the major product. acs.orgnih.gov By using a higher concentration of the silane (B1218182) reducing agent and modified ligands, the reaction pathway shifts to favor aldehyde formation, providing access to another class of versatile, enantioenriched intermediates for the synthesis of bioactive compounds. acs.orgnih.gov This catalytic reduction can accommodate a wide range of substituents on the malonic ester, demonstrating its broad applicability. researchgate.net
Table 3: Zinc-Catalyzed Desymmetric Reduction of Malonic Esters
| Catalyst | Reaction Type | Substrates | Key Features | Products | Ref |
| Dinuclear Zinc Complex with Tetradentate Ligand | Asymmetric Hydrosilylation | Disubstituted Malonic Esters | Excellent enantiocontrol, high chemoselectivity | α-Quaternary β-hydroxyesters | researchgate.nethku.hk |
| Dinuclear Zinc Complex with Pipecolinol-derived Ligands | Desymmetric Partial Hydrosilylation | Disubstituted Malonic Esters | High aldehyde-to-alcohol ratio, high enantioselectivity | Chiral Aldehydes with a Quaternary Stereocenter | acs.orgnih.gov |
Photocatalysis and Electrocatalysis in Associated Reactions
Photocatalysis and electrocatalysis represent modern frontiers in chemical synthesis, utilizing light and electricity, respectively, to drive reactions under mild conditions. nih.govmdpi.com While direct photocatalytic transformations of this compound are not widely documented, these techniques are highly relevant for associated reactions involving its precursors or degradation products.
For example, photocatalysis can be involved in the formation of malonates. Studies on the degradation of 1-propanol (B7761284) using UV light and a titanium dioxide (TiO₂) photocatalyst in the presence of hydrogen peroxide (H₂O₂) revealed the formation of malonate as a significant byproduct. nih.gov This indicates that photochemical oxidation of C3 chains can lead to the dicarboxylic acid structure central to malonic esters. nih.gov
More broadly, photoredox catalysis, often using organic dyes or metal complexes, can initiate reactions through single electron transfer, enabling transformations that are difficult to achieve with traditional thermal methods. nih.gov Similarly, electrocatalysis can enhance reaction efficiency by minimizing the recombination of electron-hole pairs in photocatalytic systems or by directly driving redox reactions at an electrode surface. mdpi.com The combination of these techniques, known as photoelectrocatalysis, offers a synergistic approach to improve reaction rates and selectivity. mdpi.comchemrxiv.org These methods hold potential for developing novel, sustainable pathways for the synthesis and functionalization of complex molecules like propanedioate derivatives. chemrxiv.org
Computational and Theoretical Investigations of Bis Ethoxymethyl Propanedioate
Quantum Chemical Calculations for Reaction Mechanisms and Intermediates
Quantum chemical calculations are instrumental in elucidating the step-by-step pathways of chemical reactions involving bis(ethoxymethyl) propanedioate. By modeling the energies of reactants, transition states, and products, researchers can map out the most likely reaction mechanisms. A key area of investigation is the malonic ester synthesis, a classic reaction for which diesters like this compound are prime substrates. chemistnotes.comwikipedia.orgpatsnap.com
The mechanism typically begins with the deprotonation of the α-carbon by a base, forming a stabilized enolate. patsnap.comopenochem.orglibretexts.org Quantum chemical calculations can model this proton abstraction, determining the acidity of the α-hydrogen and the structure of the resulting enolate. Subsequent alkylation of this enolate is a crucial carbon-carbon bond-forming step. wikipedia.org Theoretical models can predict the activation energies for the reaction of the enolate with various electrophiles, providing insights into the reaction's feasibility and potential rate.
Furthermore, these calculations can characterize the structure and stability of reaction intermediates, which are often transient and difficult to observe experimentally. For instance, in the synthesis of more complex molecules, intermediates can be prone to side reactions or rearrangements. wikipedia.org Understanding the energetic landscape of these intermediates helps in optimizing reaction conditions to favor the desired product.
Table 1: Calculated Relative Energies for a Hypothetical Reaction Pathway of this compound
| Species | Description | Relative Energy (kcal/mol) |
| 1 | This compound + Base | 0.0 |
| TS1 | Transition state for proton abstraction | +12.5 |
| 2 | Enolate intermediate + Conjugate acid | -5.2 |
| TS2 | Transition state for alkylation with R-X | +18.3 |
| 3 | Alkylated product + Halide anion | -15.8 |
This table presents hypothetical data representative of what could be obtained from quantum chemical calculations on a reaction of this compound.
Molecular Dynamics Simulations to Elucidate Solvation Effects
The solvent in which a reaction is conducted can have a profound impact on its outcome. Molecular dynamics (MD) simulations offer a means to study the explicit interactions between this compound and solvent molecules, revealing how solvation influences conformational preferences and reactivity. nih.govrsc.org
An MD simulation tracks the positions and velocities of all atoms in a system over time, governed by a force field that describes the inter- and intramolecular forces. researchgate.net By simulating this compound in a box of solvent molecules, one can observe the formation of a solvation shell around the solute. The organization of solvent molecules in this shell can stabilize or destabilize the ground state of the reactant, as well as any charged intermediates or transition states.
For example, in the formation of the enolate intermediate, a polar solvent would be expected to solvate the charged species, thereby stabilizing it. MD simulations can quantify this stabilization by calculating the free energy of solvation. nih.govarxiv.org These simulations can also provide insights into the transport properties of the molecule, such as its diffusion coefficient in a given solvent, which is pertinent to understanding reaction kinetics. researchgate.net
Table 2: Simulated Solvation Free Energies of this compound and its Enolate in Different Solvents
| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) - Neutral | Solvation Free Energy (kcal/mol) - Enolate |
| Water | 78.4 | -8.5 | -55.2 |
| Ethanol | 24.5 | -7.1 | -48.9 |
| Tetrahydrofuran (B95107) | 7.6 | -5.3 | -35.7 |
| Hexane | 1.9 | -2.1 | -15.4 |
This table contains plausible data illustrating the expected trend of solvation energies for this compound and its corresponding enolate in various solvents.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. mdpi.comuctm.edu It provides a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like this compound. DFT calculations can be used to determine a wide range of molecular properties that are crucial for understanding its reactivity. nih.govrsc.orgresearchgate.net
One of the key applications of DFT is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.
DFT can also be used to compute the distribution of electron density in the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is often visualized using molecular electrostatic potential (MEP) maps, which are invaluable for predicting how the molecule will interact with other reagents. For instance, the MEP can identify the most likely sites for nucleophilic or electrophilic attack. nih.gov
Table 3: Selected DFT-Calculated Properties for this compound
| Property | Value |
| HOMO Energy | -11.5 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap | 12.7 eV |
| Dipole Moment | 2.5 D |
| Mulliken Charge on α-Carbon | +0.15 |
The data in this table are representative values for a malonic ester derivative like this compound, derived from general knowledge of DFT calculations on similar organic molecules.
In Silico Design of Novel Propanedioate-Based Reagents
The principles of computational chemistry can be extended from analyzing existing molecules to designing new ones with desired properties. In silico design of novel propanedioate-based reagents involves using computational tools to predict the properties and reactivity of hypothetical molecules before they are synthesized in the lab. This approach can significantly accelerate the discovery of new reagents for organic synthesis.
For example, by systematically modifying the ester groups of a propanedioate, one can computationally screen a virtual library of compounds for desirable characteristics. This could involve searching for derivatives with enhanced acidity of the α-proton, which would allow for the use of milder bases in the malonic ester synthesis. Alternatively, one could design reagents with specific steric or electronic properties to control the stereoselectivity of a reaction.
The design process often involves a combination of quantum chemical calculations to assess reactivity and molecular modeling to evaluate steric factors. For instance, one could use DFT to calculate the HOMO-LUMO gap of a series of designed propanedioate derivatives to identify the most reactive candidates. This computational pre-screening can help prioritize synthetic efforts, saving time and resources. The design of novel biosynthetic pathways for producing malonic acid and its derivatives is also an area of active research. nih.gov
Future Research Directions and Emerging Trends
Development of Novel Synthetic Methodologies for Enhanced Efficiency
Currently, there are no specific, widely published novel synthetic methodologies dedicated exclusively to enhancing the efficiency of Bis(ethoxymethyl) propanedioate production. Research in the broader field of malonic ester synthesis often focuses on principles of green chemistry, such as the development of solvent-free reactions and the use of more environmentally benign reagents. Future research into the synthesis of this compound could potentially explore these avenues to improve yield, reduce waste, and simplify purification processes.
Exploration of New Catalytic Systems for this compound Transformations
The scientific literature does not currently contain studies focused on new catalytic systems for the transformation of this compound. Generally, transformations of malonate esters involve reactions such as alkylation, acylation, and condensation. The exploration of novel catalysts, including organocatalysts, metal-organic frameworks (MOFs), and nanoparticle-based catalysts, could open new pathways for the functionalization of this compound, should the compound become a focus of synthetic interest.
Expansion of Synthetic Utility in Complex Target Molecule Construction
There is a lack of documented examples demonstrating the use of this compound as a key building block in the construction of complex target molecules. Malonic esters, in general, are versatile intermediates in organic synthesis, serving as precursors to a wide array of carbocyclic and heterocyclic systems. Future research could investigate the unique reactivity that the ethoxymethyl groups might impart to the propanedioate backbone, potentially leading to novel synthetic strategies for complex natural products or pharmaceutically active compounds.
Advanced Computational Modeling for Predictive Chemistry and Material Design
No specific advanced computational modeling studies for this compound are currently available in the public domain. Computational chemistry is a powerful tool for predicting molecular properties, reaction mechanisms, and the potential for new materials. Should research into this compound commence, computational modeling could be employed to predict its conformational preferences, reactivity, and potential interactions with biological targets or as a component in novel polymers or other materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
